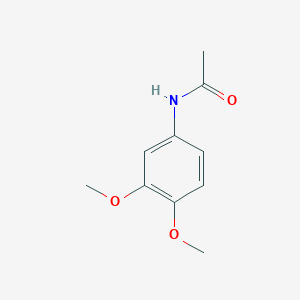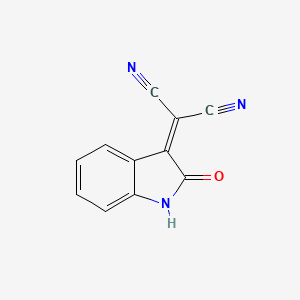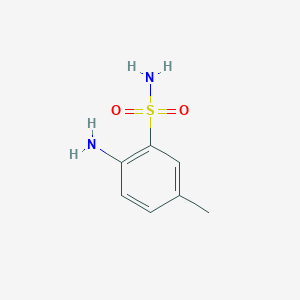
ピペリジン-1-イル酢酸
概要
説明
Piperidin-1-yl-acetic acid is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
The exact mass of the compound Piperidin-1-yl-acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Piperidin-1-yl-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidin-1-yl-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品設計における役割
ピペリジンは、医薬品を設計するための最も重要な合成断片の1つです . 製薬業界で重要な役割を果たしています . その誘導体は、アルカロイドに加えて20種類以上の医薬品のクラスに存在します .
生物学的および薬理学的応用
ピペリジン誘導体は、抗がん剤、抗ウイルス剤、抗マラリア剤、抗菌剤、抗真菌剤、降圧剤、鎮痛剤、抗炎症剤、抗アルツハイマー剤、抗精神病薬、および/または抗凝固剤として、さまざまな方法で使用されてきました .
有機化合物の合成における役割
ピペリジンは、有機化合物の合成におけるビルディングブロックおよび試薬として広く使用されている有機ヘテロ環状アミンです .
医薬品生産における重要性
ピペリジンは、必須のヘテロ環系であり、医薬品の生産における重要な基盤です . ピペリジン副生成物は、いくつかの重要な薬理学的特徴を示しており、さまざまな治療用途で使用されています .
FDA承認薬剤への存在
ピペリジンとピリジン錯体は、FDA承認薬剤に存在する最も一般的なヘテロ環状断片の2つです .
PROTAC開発における役割
2-(1-(1-(tert-ブトキシカルボニル)ピペリジン-3-イル)-1H-ピラゾール-4-イル)酢酸は、標的タンパク質分解のためのPROTAC(プロテオリシス標的キメラ)開発および化学的コンジュゲートにおける剛性リンカーとして役立ちます .
作用機序
Target of Action
Piperidin-1-yl-acetic acid, like other piperidine derivatives, is known to interact with various targets in the body. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, indicating a wide range of potential targets .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways, depending on the specific derivative and target .
Result of Action
Piperidine derivatives are known to have various effects at the molecular and cellular level, depending on the specific derivative and target .
Safety and Hazards
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
生化学分析
Biochemical Properties
Piperidin-1-yl-acetic acid plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting neurotransmitter levels . Additionally, Piperidin-1-yl-acetic acid interacts with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
Piperidin-1-yl-acetic acid has notable effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters and their receptors . This compound can modulate gene expression, leading to changes in cellular metabolism and function. For instance, Piperidin-1-yl-acetic acid has been found to alter the expression of genes involved in oxidative stress responses, thereby impacting cellular health and viability .
Molecular Mechanism
The molecular mechanism of Piperidin-1-yl-acetic acid involves its binding interactions with specific biomolecules. It acts as an enzyme inhibitor, particularly targeting acetylcholinesterase, which leads to an increase in acetylcholine levels in the synaptic cleft . This inhibition is achieved through the binding of Piperidin-1-yl-acetic acid to the active site of the enzyme, preventing the breakdown of acetylcholine. Additionally, it influences gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Piperidin-1-yl-acetic acid have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under extreme pH or temperature variations . Long-term studies have shown that Piperidin-1-yl-acetic acid can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and stability in various environments.
Dosage Effects in Animal Models
The effects of Piperidin-1-yl-acetic acid vary with different dosages in animal models. At lower doses, the compound has been found to enhance cognitive function by inhibiting acetylcholinesterase and increasing acetylcholine levels . At higher doses, Piperidin-1-yl-acetic acid can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
Piperidin-1-yl-acetic acid is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of various metabolites, which can have distinct biological activities. The compound’s metabolism also affects metabolic flux and the levels of key metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Piperidin-1-yl-acetic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of Piperidin-1-yl-acetic acid within tissues is also influenced by its chemical properties, such as solubility and stability .
特性
IUPAC Name |
2-piperidin-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7(10)6-8-4-2-1-3-5-8/h1-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDBIJCCXDEZJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276797 | |
| Record name | Piperidin-1-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3235-67-4 | |
| Record name | Piperidin-1-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3235-67-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7,7-Dichlorobicyclo[4.1.0]heptane](/img/structure/B1295557.png)
![2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol](/img/structure/B1295558.png)

![Acetic acid, 2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1295561.png)




